molecular formula C15H25NO B5161302 1-(2-adamantyl)-4-piperidinol

1-(2-adamantyl)-4-piperidinol

Cat. No.: B5161302
M. Wt: 235.36 g/mol
InChI Key: QSDSCIZDYSRJPH-UHFFFAOYSA-N
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Description

Adamantane derivatives are known for their lipophilic, rigid, and bulky nature, which often enhances blood-brain barrier penetration and receptor binding affinity in CNS-targeting drugs .

Properties

IUPAC Name

1-(2-adamantyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c17-14-1-3-16(4-2-14)15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,17H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDSCIZDYSRJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar 4-Piperidinol Derivatives

Structural and Functional Analogues

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Biological Activity Reference
1-(2-Phenylethyl)-4-piperidinol 2-Phenylethyl C13H19NO 205.30 Synthetic intermediate; no reported bioactivity
Haloperidol 4-(4-Chlorophenyl)-4-oxobutyl C21H23ClFNO2 375.86 D2 antagonist; antipsychotic (schizophrenia, Tourette’s)
1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol 4-Methylphenylcyclohexyl C18H25NO 271.40 Analgesic (tail immersion test, comparable to phencyclidine)
1-[1-(4-Methoxyphenyl)cyclohexyl]-4-piperidinol 4-Methoxyphenylcyclohexyl C18H25NO2 287.40 Anticonvulsant (PTZ-induced seizures in mice)
Benproperine Metabolites (2, 3) Methylphenoxyethyl C19H25NO2 307.41 Inactive metabolites (no antitussive effect)
1-(Phenylsulfonyl)-4-piperidinol Phenylsulfonyl C11H15NO3S 253.31 Synthetic intermediate for imidazole derivatives
1-(4-Trifluoromethylpyrimidin-2-yl)-4-piperidinol 4-Trifluoromethylpyrimidinyl C10H12F3N3O 247.22 Unspecified pharmacological potential

Key Observations

Substituent Impact on Bioactivity :

  • Aryl/Alkyl Groups : Phenylethyl (e.g., ) and phenylcyclohexyl () substituents confer analgesic or anticonvulsant effects, likely due to enhanced lipophilicity and receptor interaction.
  • Electron-Withdrawing Groups : Haloperidol’s 4-chlorophenyl and fluorophenyl groups enhance D2 receptor antagonism .
  • Bulkiness : Adamantane’s rigid structure (absent in evidence but inferred) could improve CNS targeting compared to smaller substituents like phenylethyl.

Metabolic Fate: Hydroxyl groups in 4-piperidinol derivatives (e.g., benproperine metabolites) are prone to glucuronidation, reducing bioactivity .

Safety Profiles: Long alkyl chains (e.g., 1-[3-(decyloxy)propyl]-4-piperidinol) correlate with acute oral toxicity (H302) and respiratory irritation (H335) . Tert-butylphenyl derivatives (e.g., 4-[4-(tert-butyl)phenyl]-1-isopropyl-4-piperidinol) require precautions for skin/eye irritation .

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